molecular formula C20H17N3O9S3-2 B1226832 2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate

2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate

Cat. No.: B1226832
M. Wt: 539.6 g/mol
InChI Key: FKDGKTNDRAXENR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Acid fuchsin(2-) is an organosulfonate oxoanion obtained by the removal of two protons from 2-amino-5-[(4-amino-3-sulfophenyl)(4-imino-3-sulfocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonic acid (the free acid form of the biological stain 'acid fuchsin'). It is a conjugate base of an acid fuchsin (free acid form).

Scientific Research Applications

Antibacterial and Surface Activity

  • The compound exhibits potential in antibacterial applications. It's effective in synthesizing biologically active heterocycles with antimicrobial activity. These can be used as surface active agents, contributing to the development of new antibacterial materials (El-Sayed, 2006).

Biological Activity Against Microorganisms

  • Certain derivatives of this compound have shown activity against bacteria like Escherichia coli, Staphylococcus aureus, Mycobacterium luteum, and fungi such as Candida tenuis, Aspergillus niger. These compounds have been found to have bactericidal and fungicidal activity, suggesting their use in combating microbial infections (Konovalova et al., 2021).

Development of Coordination Polymers

  • The compound is instrumental in developing supramolecular coordination polymers. Its varied functional groups allow it to act as a bonding director and as hydrogen-bond donors and acceptors, leading to high-dimensional supramolecular networks. This application is significant in the field of material science, particularly in developing new materials with specific properties (Li & Zhang, 2018).

Insecticidal, Fungicidal, and Herbicidal Activities

  • Halogen-containing derivatives of this compound exhibit high insecticidal, fungicidal, and herbicidal activities. These properties make it a promising candidate for developing new agricultural chemicals that can help manage pests and diseases in crops (2020).

Properties

Molecular Formula

C20H17N3O9S3-2

Molecular Weight

539.6 g/mol

IUPAC Name

6-azaniumylidene-3-[bis(4-amino-3-sulfonatophenyl)methylidene]-5-methylcyclohexa-1,4-diene-1-sulfonate

InChI

InChI=1S/C20H19N3O9S3/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32)/p-2

InChI Key

FKDGKTNDRAXENR-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=[NH2+])S(=O)(=O)[O-]

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=[NH2+])S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate
Reactant of Route 2
2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate
Reactant of Route 3
Reactant of Route 3
2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate
Reactant of Route 4
Reactant of Route 4
2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate
Reactant of Route 5
2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate
Reactant of Route 6
2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate

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